molecular formula C6H8F3NO5 B1415781 Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate CAS No. 1798395-20-6

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate

Cat. No.: B1415781
CAS No.: 1798395-20-6
M. Wt: 231.13 g/mol
InChI Key: SWJVQYSNMBEFLV-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, material sciences, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate can be synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional heating or microwave irradiation methods . The reaction conditions typically involve refluxing in nitrobenzene to achieve intramolecular cyclization, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, amino-substituted compounds, and various oxidized products, depending on the reaction pathway chosen.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, influencing its reactivity and interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate is unique due to the presence of both trifluoromethyl and nitroso groups in its structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO4.H2O/c1-2-14-5(12)3(10-13)4(11)6(7,8)9;/h11H,2H2,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJVQYSNMBEFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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